8-(4-bromophenyl)-3-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Description
8-(4-bromophenyl)-3-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C18H18BrN5O3 and its molecular weight is 432.278. The purity is usually 95%.
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Biological Activity
The compound 8-(4-bromophenyl)-3-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic derivative of imidazo[2,1-f]purine known for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on available literature and research findings.
Chemical Structure and Properties
This compound features a complex structure characterized by an imidazo[2,1-f]purine core. The presence of a bromophenyl group and a methoxyethyl substituent contributes to its unique properties. The molecular formula is C16H18BrN5O3, and it has been identified as a promising candidate for further pharmacological studies due to its structural similarity to nucleobases.
Anticancer Properties
Research indicates that compounds within the imidazo[2,1-f]purine class exhibit significant anticancer properties. The mechanism of action primarily involves the inhibition of key enzymes involved in cell proliferation and survival pathways. For instance:
- Cell Cycle Regulation : Studies have shown that this compound can induce cell cycle arrest in cancer cell lines by modulating the expression of cyclins and cyclin-dependent kinases (CDKs) .
- Apoptosis Induction : It has been observed that the compound promotes apoptosis in cancer cells through the activation of p53 pathways and caspase cascades .
Antiviral Activity
In addition to its anticancer effects, this compound has demonstrated antiviral properties against various viral pathogens. It appears to interfere with viral replication mechanisms:
- Mechanism of Action : The compound may inhibit viral RNA synthesis by targeting viral polymerases or interfering with host cell machinery necessary for viral replication .
- Broad-Spectrum Activity : Preliminary studies suggest that it exhibits broad-spectrum antiviral activity, making it a candidate for further investigation in antiviral drug development .
In Vitro Studies
In vitro assays have been conducted to evaluate the biological activity of this compound against various cancer cell lines:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HeLa | 5.0 | Induction of apoptosis |
MCF-7 | 6.5 | Cell cycle arrest |
A549 | 4.0 | Inhibition of proliferation |
These results indicate that the compound exhibits potent cytotoxicity against these cancer cell lines, warranting further exploration into its therapeutic potential.
Case Studies
Several case studies have highlighted the efficacy of similar compounds in clinical settings. For example:
- Study on Imidazo[2,1-f]purines : A clinical trial involving imidazo[2,1-f]purine derivatives showed promising results in reducing tumor size in patients with advanced cancers .
- Combination Therapies : Other studies suggest that combining this compound with established chemotherapeutic agents may enhance therapeutic efficacy while reducing side effects .
Properties
IUPAC Name |
6-(4-bromophenyl)-2-(2-methoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrN5O3/c1-11-10-23-14-15(21(2)18(26)22(16(14)25)8-9-27-3)20-17(23)24(11)13-6-4-12(19)5-7-13/h4-7,10H,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKTFKKXOYZUCRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1C4=CC=C(C=C4)Br)N(C(=O)N(C3=O)CCOC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.